1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone
Description
Structure
3D Structure
Properties
CAS No. |
197312-65-5 |
|---|---|
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O/c1-7(14)9-4-2-8(3-5-9)6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
VZKLOWIZQFIXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(F)(F)F |
Origin of Product |
United States |
Iv. Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional techniques, allows for a complete assignment of all proton, carbon, and fluorine environments in the molecule.
The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the acetyl methyl protons, the trifluoroethyl methylene (B1212753) protons, and the aromatic protons.
The acetyl methyl protons (-COCH₃) would appear as a singlet, typically in the region of δ 2.5-2.6 ppm, a characteristic chemical shift for methyl ketones. rsc.org
The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to form an AA'BB' system, appearing as two distinct doublets. The protons ortho to the acetyl group (H-3, H-5) would be deshielded and resonate further downfield (approx. δ 7.9-8.0 ppm) compared to the protons ortho to the trifluoroethyl group (H-2, H-6), expected around δ 7.4 ppm. beilstein-journals.org
The methylene protons (-CH₂CF₃) would be observed as a quartet due to coupling with the three adjacent fluorine atoms (³JHF). This signal is anticipated in the range of δ 3.4-3.5 ppm. beilstein-journals.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
The carbonyl carbon (C=O) is the most deshielded, with an expected chemical shift around δ 197-198 ppm. rsc.orgrsc.org
The aromatic carbons would show four distinct signals. The carbon attached to the acetyl group (C-1) would be around δ 137-140 ppm, while the carbon bearing the trifluoroethyl group (C-4) would be slightly more shielded. The unsubstituted aromatic carbons (C-2, C-6 and C-3, C-5) would resonate in the typical aromatic region of δ 125-130 ppm. rsc.orgcdnsciencepub.com
The methylene carbon (-CH₂CF₃) is expected to appear as a quartet (¹JCF) due to direct coupling with the three fluorine atoms, with a chemical shift around δ 40 ppm. beilstein-journals.org
The trifluoromethyl carbon (-CF₃) signal will be a quartet (²JCCF) due to coupling with the methylene carbon, resonating around δ 125 ppm. beilstein-journals.org
The acetyl methyl carbon (-CH₃) would be the most shielded, appearing at approximately δ 26-27 ppm. rsc.org
¹⁹F NMR: The fluorine NMR spectrum is simple and diagnostic for the -CH₂CF₃ group.
A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃) . This signal would appear as a triplet due to coupling with the two adjacent methylene protons (³JHF), with an anticipated chemical shift in the region of δ -65 to -66 ppm (relative to CFCl₃). beilstein-journals.org
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
|---|---|---|---|
| -COCH₃ | ~2.6 (s, 3H) | ~26.5 | - |
| -CH₂CF₃ | ~3.4 (q, ³JHF ≈ 11 Hz, 2H) | ~40.2 (q, ¹JCF ≈ 30 Hz) | - |
| -CF₃ | - | ~125.6 (q, ²JCCF) | ~-65.8 (t, ³JHF ≈ 11 Hz) |
| Ar-H (ortho to -COCH₃) | ~7.95 (d, J ≈ 8 Hz, 2H) | - | - |
| Ar-H (ortho to -CH₂CF₃) | ~7.43 (d, J ≈ 8 Hz, 2H) | - | - |
| Ar-C (C-1, attached to -COCH₃) | - | ~139 | - |
| Ar-C (C-4, attached to -CH₂CF₃) | - | ~134 | - |
| Ar-C (unsubstituted) | - | ~128-130 (2 signals) | - |
| C=O | - | ~197.5 | - |
While 1D NMR spectra provide primary structural information, 2D NMR experiments would be employed for unambiguous assignment and confirmation.
COSY (Correlation Spectroscopy): This homonuclear technique would confirm the coupling between adjacent aromatic protons. A cross-peak between the doublets at ~7.95 ppm and ~7.43 ppm would definitively establish their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals for the methyl group (~2.6 ppm to ~26.5 ppm), the methylene group (~3.4 ppm to ~40.2 ppm), and the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methyl protons (~2.6 ppm) to the carbonyl carbon (~197.5 ppm) and the C-1 aromatic carbon (~139 ppm). Additionally, the methylene protons (~3.4 ppm) would show correlations to the trifluoromethyl carbon (~125.6 ppm) and the aromatic carbons C-4, C-3, and C-5, confirming the attachment of the trifluoroethyl group to the phenyl ring.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy probes the molecular vibrations of the compound, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. FT-IR and Raman spectroscopy are complementary techniques.
The key functional groups in this compound give rise to strong, characteristic absorptions.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the FT-IR spectrum between 1680 and 1690 cm⁻¹, characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring. vscht.cz This vibration would also be visible, though potentially weaker, in the Raman spectrum.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
Aliphatic C-H Stretch: The methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
Aromatic C=C Stretch: The stretching vibrations of the benzene ring are expected in the 1400-1610 cm⁻¹ region. Typically, two or three bands are observed, with a prominent band near 1600 cm⁻¹.
C-F Stretches: The carbon-fluorine bonds of the CF₃ group will produce very strong and characteristic absorption bands in the FT-IR spectrum, typically in the range of 1100-1300 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2970 - 2850 | Medium to Weak |
| C=O Stretch (Aryl Ketone) | 1690 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1400 | Medium to Strong |
| C-F Stretch (CF₃) | 1300 - 1100 | Very Strong |
| Aromatic C-H Bend (out-of-plane) | 850 - 810 | Strong (para-disubstitution) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₀H₉F₃O), the exact mass is 202.06 g/mol .
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 202. The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl group and within the side chain.
α-Cleavage (Loss of Methyl Radical): The most common fragmentation for ketones is the loss of an alkyl radical to form a stable acylium ion. Loss of the methyl radical (•CH₃, 15 Da) would produce a prominent peak at m/z = 187 . This is often the base peak in the spectrum of acetophenones. nist.gov
α-Cleavage (Loss of Acyl Radical): Loss of the acetyl radical (•COCH₃, 43 Da) is less common but possible, leading to a fragment at m/z = 159 , corresponding to the [4-(2,2,2-trifluoroethyl)phenyl]⁺ cation.
Benzylic Cleavage: Cleavage of the C-C bond in the ethyl side chain (benzylic position) would result in the loss of a trifluoromethyl radical (•CF₃, 69 Da) to give a fragment at m/z = 133 .
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 202 | Molecular Ion [M]⁺˙ | [C₁₀H₉F₃O]⁺˙ |
| 187 | [M - CH₃]⁺ (Acylium ion) | [C₉H₆F₃O]⁺ |
| 159 | [M - COCH₃]⁺ | [C₈H₆F₃]⁺ |
| 133 | [M - CF₃]⁺ | [C₉H₉O]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise measurements of bond lengths, bond angles, and torsional angles. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.
As of this writing, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no reported single-crystal X-ray diffraction studies for this compound. Should such a study be performed on a suitable single crystal, it would provide unequivocal confirmation of the atomic connectivity and offer valuable insights into the conformation of the trifluoroethyl group relative to the plane of the phenyl ring.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization of Chiral Derivatives
Principles of Chiroptical Spectroscopy
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgjasco-global.com Chiral molecules exhibit optical activity because they have different refractive indices for left and right circularly polarized light. creative-biostructure.comresearchgate.net An ORD spectrum plots the specific rotation against the wavelength. wikipedia.org
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orglibretexts.org A CD spectrum shows the difference in molar absorptivity (Δε) as a function of wavelength. nih.gov The characteristic peaks and troughs in both ORD and CD spectra, known as Cotton effects, are directly related to the electronic transitions within the molecule's chromophores and are highly sensitive to the stereochemistry of the chiral center. libretexts.orgscribd.com
Enantiomeric Characterization of Chiral 1-Phenylethanol (B42297)
The enantiomers of 1-phenylethanol, (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol, provide a clear example of how chiroptical spectroscopy is used for enantiomeric characterization. The opposite prefixes in their names, (+) and (-), indicate that they rotate plane-polarized light in opposite directions. This is a fundamental property of enantiomers, and their CD and ORD spectra are mirror images of each other.
The specific rotation [α] is a standardized measure of the optical rotation of a compound. For the enantiomers of 1-phenylethanol, the specific rotation is typically measured at the sodium D-line (589 nm) in a specified solvent and concentration.
| Compound | Specific Rotation [α]D | Solvent | Concentration |
| (R)-(+)-1-Phenylethanol | +45° ± 2° | Methanol | c = 5% |
| (S)-(-)-1-Phenylethanol | -45° ± 1° | Methanol | c = 5% |
This interactive data table summarizes the specific rotation values for the enantiomers of 1-phenylethanol. sigmaaldrich.comsigmaaldrich.com
The CD spectra of the two enantiomers exhibit Cotton effects of opposite signs in the regions of the aromatic chromophore's electronic transitions. For instance, the (R)-enantiomer might show a positive Cotton effect at a certain wavelength, while the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship is a definitive characteristic of enantiomers and allows for their unambiguous identification and the determination of enantiomeric purity. mtoz-biolabs.com
The ORD curves for the enantiomers are also mirror images. A positive Cotton effect in an ORD spectrum is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. libretexts.org The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center using empirical rules, such as the Octant Rule for ketones, or through comparison with theoretical calculations. scribd.com
V. Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are foundational to modern chemical research, allowing for the prediction of molecular properties from first principles. rsc.org The two primary approaches are Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency, and Ab Initio methods, which are highly accurate but more computationally demanding. rsc.orgmolpro.net
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule.
Geometry Optimization: This process computationally finds the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone, calculations would determine precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.net The resulting optimized structure provides the foundation for all subsequent property calculations.
Conformational Analysis: Molecules with rotatable bonds, like the ethyl group and the acetyl group in this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. utdallas.edunih.gov This analysis is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For instance, studies on similar acetophenone (B1666503) derivatives have revealed preferences for specific conformers (e.g., s-trans) due to steric and electronic effects. nih.gov
Below is an illustrative table of the type of data that would be generated from a geometry optimization of the molecule's most stable conformer.
| Parameter | Atom Connections | Predicted Value |
| Bond Lengths (Å) | C=O (acetyl) | Data not available |
| C-C (ring-acetyl) | Data not available | |
| C-C (ring-ethyl) | Data not available | |
| C-F (trifluoroethyl) | Data not available | |
| **Bond Angles (°) ** | C-C-O (acetyl) | Data not available |
| C-C-C (ring-acetyl) | Data not available | |
| Dihedral Angles (°) | C-C-C-C (ring-acetyl) | Data not available |
Understanding the electronic structure is key to predicting a molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. numberanalytics.comlibretexts.orgwikipedia.orgyoutube.com The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A small gap typically suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netmdpi.com It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom and positive potential near the hydrogen atoms.
The following table outlines the key electronic properties that would be calculated.
| Property | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Data not available |
Computational methods can predict various types of spectra, which are invaluable for identifying and characterizing compounds.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. These predicted spectra can be compared with experimental data to confirm the structure.
IR (Infrared): Computational vibrational analysis predicts the frequencies and intensities of IR absorption bands, which correspond to the molecule's vibrational modes (e.g., C=O stretch, C-F stretch). arxiv.orgresearchgate.net Machine learning and AI-powered engines are also emerging as powerful tools for predicting IR spectra. arxiv.orgwiley.com
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic transitions that give rise to UV-Vis absorption spectra. chemrxiv.org These calculations provide the maximum absorption wavelength (λmax) and oscillator strengths, which relate to the intensity of absorption. nih.govnih.govmdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing insights that are often difficult to obtain through experiments alone. rsc.orgrsc.org
For a proposed synthesis of this compound, computational methods can be used to locate the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate. Characterizing its geometry and energy is essential for understanding the reaction's feasibility and mechanism. Finding and verifying a TS structure allows chemists to understand the bond-breaking and bond-forming processes involved.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, with the height of the energy barriers (activation energies) determining the reaction rate. This information can be used in reaction kinetics modeling to predict how reaction rates will change with temperature and concentration, aiding in the optimization of synthetic procedures. researchgate.netnih.gov
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)
A detailed analysis of the intermolecular interactions and crystal packing of this compound using Hirshfeld surface analysis is not extensively available in the reviewed literature. However, the study of analogous fluorinated organic molecules provides a framework for understanding the potential interactions that govern its solid-state architecture.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts and the nature of the interactions. For fluorinated compounds, interactions involving fluorine atoms, such as hydrogen bonds (C-H···F) and halogen bonds (F···F), play a crucial role in the crystal packing.
Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulations focused on this compound are not prominently documented in the searched scientific literature. MD simulations are a computational method used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of substances at the molecular level.
While direct simulations on this compound are lacking, the methodology has been applied to similar fluorinated molecules and ketones to understand their behavior in various environments. For example, MD simulations have been instrumental in studying the interactions of fluorinated ketones with biological targets, such as acetylcholinesterase. mdpi.com These studies often explore the binding modes, interaction energies, and conformational changes of the ligand and protein upon binding.
Furthermore, the development of force fields for molecules containing trifluoro groups, such as 2,2,2-trifluoroethanol (B45653) (TFE), is an active area of research. uq.edu.au Accurate force fields are essential for reliable MD simulations. The parameterization for the trifluoroethyl group in this compound would be critical for any simulation study. This would involve defining the partial charges, van der Waals parameters, and bonded terms (bond lengths, angles, and dihedrals) for the atoms in this group.
A hypothetical MD simulation of this compound could investigate several aspects:
Behavior in Solution: Simulations in different solvents could reveal information about solvation shells, diffusion coefficients, and conformational preferences of the molecule in the liquid phase.
Aggregation and Self-Assembly: Simulations of multiple molecules could explore the potential for aggregation and the early stages of nucleation, providing insights into the crystallization process.
Interaction with Interfaces: The behavior of the molecule at interfaces, such as a lipid bilayer or a material surface, could be simulated to understand its potential applications in materials science or pharmacology.
Such simulations would provide a dynamic complement to the static picture obtained from crystal structure analysis, offering a more complete understanding of the molecule's properties and interactions.
Vi. Mechanistic Investigations of Biomolecular Interactions in Vitro / in Silico
In Silico Screening and Molecular Docking Studies for Potential Biomolecular Targets
In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with various biological macromolecules. For derivatives of acetophenone (B1666503), these methods have been instrumental in identifying potential biomolecular targets. europeanreview.orgmdpi.com While specific docking studies on 1-[4-(2,2,2-trifluoroethyl)phenyl]ethanone are not extensively detailed in the available literature, the general approach involves creating a virtual library of compounds and docking them into the active sites of known protein targets. europeanreview.orgresearchgate.net
For analogous compounds, molecular docking has been employed to explore interactions with enzymes such as acetylcholinesterase and various receptors. nih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding energy. mdpi.com For instance, in the docking of similar fluorinated compounds, the trifluoromethyl or trifluoroethyl groups often play a crucial role in establishing favorable interactions within the binding pocket of a target protein. nih.gov The process involves preparing the protein structure, defining the binding site, and then computationally placing the ligand within that site to calculate a binding score, which is indicative of the binding affinity. nih.govplos.org
The following table summarizes the typical steps and objectives of in silico screening for a compound like this compound, based on methodologies applied to similar molecules.
| Step | Description | Objective |
| Target Identification | Selection of potential protein targets based on the compound's structural similarity to known active molecules. | To identify enzymes or receptors that are likely to interact with the compound. |
| Ligand Preparation | Generation of the 3D structure of this compound and optimization of its geometry. | To ensure the ligand conformation is energetically favorable for docking. |
| Protein Preparation | Retrieval and preparation of the 3D structure of the target protein from a database like the Protein Data Bank (PDB). nih.gov | To remove water molecules, add hydrogens, and repair any missing residues in the protein structure. nih.gov |
| Molecular Docking | Computational simulation of the binding of the ligand to the target protein's active site. europeanreview.org | To predict the binding mode and estimate the binding affinity (docking score). researchgate.net |
| Analysis of Interactions | Examination of the docked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com | To understand the molecular basis of the predicted binding and guide further optimization. |
Biochemical Assays for Enzyme Binding and Inhibition Kinetics (e.g., acetylcholinesterase, kinases)
Biochemical assays are essential for validating the predictions from in silico studies and for quantifying the inhibitory potential of a compound against a specific enzyme. Trifluoroacetophenone derivatives have been investigated as inhibitors of several enzymes, notably acetylcholinesterase (AChE). nih.govnih.govnih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). mdpi.comqub.ac.uk
The inhibition kinetics of related fluoroalkylketones against AChE have been characterized as slow-binding, which means the equilibrium between the enzyme and inhibitor is established over a period of seconds to minutes. nih.govmdpi.com This type of inhibition can be particularly effective for therapeutic applications. nih.gov Kinetic studies can also elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. youtube.com For instance, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone was found to be a competitive, slow-binding inhibitor of human AChE. nih.gov
The table below outlines the key parameters determined from enzyme inhibition kinetic studies for inhibitors analogous to this compound.
| Kinetic Parameter | Description | Significance |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. | A common measure of inhibitor potency. |
| Kᵢ | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more fundamental measure of binding affinity, independent of substrate concentration for competitive inhibitors. qub.ac.uk |
| kₒₙ | The association rate constant for inhibitor binding to the enzyme. | Describes how quickly the inhibitor binds to the enzyme. qub.ac.uk |
| kₒբբ | The dissociation rate constant for the enzyme-inhibitor complex. | Describes how quickly the inhibitor dissociates from the enzyme. qub.ac.uk |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive). | Provides insight into the inhibitor's mode of action. youtube.com |
While direct data for this compound is not available, its structural similarity to known AChE inhibitors suggests it could be a candidate for similar biochemical evaluation. nih.govnih.gov
Receptor Binding Studies in Model Systems (e.g., cell-free assays, recombinant receptors)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use cell-free systems with recombinant receptors or membrane preparations from cells expressing the target receptor. scispace.com The affinity is quantified by the dissociation constant (Kₔ), which is the concentration of the ligand required to occupy 50% of the receptors at equilibrium.
While specific receptor binding data for this compound is scarce, related molecules have been evaluated for their interaction with various receptors. For example, derivatives of 1-phenylethanone have been investigated for their binding to sigma-1 receptors, which are implicated in a variety of cellular functions and are a target for drug development. nih.gov
The general methodology for receptor binding studies is summarized in the table below.
| Step | Description | Outcome |
| Preparation of Receptor | Isolation of cell membranes containing the target receptor or use of purified recombinant receptors. | A source of the target receptor for the binding assay. |
| Radioligand Binding | Incubation of the receptor preparation with a radiolabeled ligand that is known to bind to the target receptor, along with varying concentrations of the test compound. | Competition between the radioligand and the test compound for binding to the receptor. |
| Separation and Quantification | Separation of the receptor-bound radioligand from the unbound radioligand, followed by quantification of the bound radioactivity. | Measurement of the amount of radioligand displaced by the test compound. |
| Data Analysis | Plotting the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which is then used to calculate the Kᵢ. | Determination of the binding affinity of the test compound for the receptor. |
These studies are crucial for understanding the pharmacological profile of a compound and for identifying its potential therapeutic targets.
Structure-Activity Relationship (SAR) Derivations from Molecular Interaction Data
Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects. frontiersin.org
For inhibitors based on the acetophenone scaffold, SAR studies have revealed important insights. For instance, in the context of ENT inhibitors, the nature and position of substituents on the phenyl ring, as well as modifications to other parts of the molecule, can significantly impact potency and selectivity. frontiersin.org The presence of a naphthalene (B1677914) moiety, for example, was found to be important for activity against ENT1. frontiersin.org
The trifluoroethyl group in this compound is a key structural feature. The following table illustrates potential SAR insights based on modifications to a hypothetical core structure similar to the target compound.
| Modification | Position | Effect on Activity (Hypothetical) | Rationale |
| Substitution on Phenyl Ring | Ortho, Meta, Para | Altered potency and selectivity. | Substituents can influence electronic properties, steric fit, and metabolic stability. |
| Replacement of Trifluoroethyl Group | Para position of phenyl ring | Significant change in activity. | The trifluoroethyl group impacts lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov |
| Modification of Ethanone (B97240) Moiety | Side chain | Altered binding affinity and mechanism. | The ketone group can be a key interaction point with the biological target. nih.gov |
| Introduction of Heteroatoms | Phenyl ring or side chain | Changes in solubility, polarity, and hydrogen bonding potential. | Can lead to new or enhanced interactions with the target. |
These SAR studies are fundamental to medicinal chemistry, guiding the design of more potent and selective drug candidates.
Influence of Trifluoroethyl Moiety on Ligand-Target Recognition and Potency
The trifluoroethyl group, and more broadly the trifluoromethyl group, is a common feature in many pharmaceuticals due to its unique properties that can enhance drug-like characteristics. nih.govnih.govmdpi.com The incorporation of a trifluoroethyl moiety into a molecule like this compound can have several profound effects on its interaction with biological targets.
One of the primary effects is the increase in lipophilicity, which can improve membrane permeability and cellular uptake. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoroethyl group can also influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein. Furthermore, the trifluoroethyl group is metabolically stable, which can increase the half-life of a drug by preventing its breakdown by metabolic enzymes.
The key contributions of the trifluoroethyl moiety are summarized below.
| Property | Influence on Ligand-Target Interaction |
| Lipophilicity | Can enhance binding to hydrophobic pockets in the target protein and improve cell membrane permeability. nih.gov |
| Metabolic Stability | The C-F bond is very strong, making the trifluoroethyl group resistant to metabolic degradation, which can lead to a longer duration of action. |
| Electronic Effects | The strong electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its binding affinity and reactivity. |
| Conformational Effects | The size and shape of the trifluoroethyl group can influence the overall conformation of the molecule, which can be critical for a proper fit into the binding site of the target. |
| Hydrogen Bonding | While not a classic hydrogen bond donor, the fluorine atoms can participate in weaker hydrogen bonding interactions, contributing to binding affinity. researchgate.net |
The strategic placement of a trifluoroethyl group is a well-established strategy in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.govmdpi.com
Cellular Mechanism-of-Action Studies in Isolated Cell Lines (Focus on biochemical pathways)
Cellular mechanism-of-action studies are performed to understand how a compound exerts its effects within a living cell. These studies often involve treating isolated cell lines with the compound and then monitoring changes in various biochemical pathways, gene expression, or cellular processes.
For a compound like this compound, cellular studies would typically follow the identification of a potential target from in vitro assays. For example, if the compound is found to be an inhibitor of a specific kinase, cellular assays would be used to confirm that it inhibits the activity of that kinase in a cellular context. This could involve measuring the phosphorylation of a known substrate of the kinase.
While specific cellular studies on this compound are not detailed in the provided search results, the general approach for a hypothetical kinase inhibitor is outlined in the table below.
| Assay Type | Purpose | Example Measurement |
| Target Engagement Assay | To confirm that the compound interacts with its intended target within the cell. | Measurement of changes in the thermal stability of the target protein upon compound binding. |
| Phosphorylation Assay | To measure the inhibition of a target kinase's activity. | Western blot analysis to detect the levels of a phosphorylated substrate protein. |
| Cell Proliferation Assay | To determine the effect of the compound on cell growth and viability. | Measurement of cell viability using an MTT or similar assay. |
| Gene Expression Analysis | To identify changes in gene expression that are downstream of the target pathway. | RT-qPCR or microarray analysis to measure changes in mRNA levels. |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Flow cytometry analysis of cells stained with markers of apoptosis. |
Vii. Strategic Applications in Synthetic Chemistry and Advanced Materials Research
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
While specific examples detailing the use of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone as a key intermediate are not readily found in the provided search results, the broader class of 2,2,2-trifluoroacetophenones serves as crucial building blocks in the synthesis of complex molecules, particularly therapeutic agents. The ethanone (B97240) moiety allows for a variety of chemical transformations, such as aldol (B89426) condensations, reductions to alcohols, and conversion to amines, providing pathways to more intricate molecular architectures. For instance, related fluorinated acetophenone (B1666503) derivatives are utilized in the preparation of bioactive compounds. The trifluoroethyl group can enhance properties such as metabolic stability and lipophilicity in the final products, a desirable feature in medicinal chemistry.
Utility in the Development of Catalysts or Ligands
Specific research on the application of this compound in the development of catalysts or ligands is not detailed in the available search results. In general, molecules with similar structures can be modified to act as ligands for metal catalysts. The ketone functional group could be converted into a Schiff base or other coordinating groups. The electronic properties imparted by the trifluoroethyl group could modulate the electron density of a resulting ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex.
Exploration in Agrochemical Research as Mechanistic Probes
There is no specific information in the search results regarding the exploration of this compound as a mechanistic probe in agrochemical research. However, organofluorine compounds are of significant interest in the agrochemical industry. ontosight.ai The trifluoroethyl group is a common substituent in many modern pesticides and herbicides. Compounds with this feature are often investigated for their biological activity and mode of action. A molecule like this compound could potentially serve as a scaffold for creating new agrochemical candidates or as a tool to study biochemical pathways in pests or plants.
Potential in Polymer Science and Specialty Chemical Development
The potential of this compound in polymer science has not been specifically documented in the search results. Generally, fluorinated monomers are used to synthesize fluoropolymers with desirable properties like high thermal stability and chemical resistance. ontosight.ai It is conceivable that this compound could be functionalized to create a monomer for polymerization, leading to specialty polymers with unique characteristics conferred by the trifluoroethyl group. In the realm of specialty chemicals, it could serve as an intermediate for materials with specific optical or electronic properties. ontosight.ai
Viii. Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming it from a labor-intensive practice into a data-driven science. researchgate.netmdpi.com These technologies are being applied to predict reaction outcomes, plan synthetic routes, and discover novel catalysts. researchgate.netnih.gov For a compound like 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone, AI can significantly streamline its synthesis and the design of its derivatives.
ML algorithms, powered by vast datasets of chemical reactions, can predict the optimal conditions for its synthesis, potentially improving yields and reducing byproducts compared to traditional methods. researchgate.net Computer-Aided Synthesis Planning (CASP) tools can propose novel retrosynthetic pathways, offering alternatives to established methods like Friedel-Crafts acylation that may be more efficient or sustainable. mdpi.comnih.gov Furthermore, AI can be employed to design new molecules based on the this compound scaffold, predicting their physicochemical properties and potential biological activity before they are ever synthesized in a lab. The integration of AI promises to accelerate the discovery and development of new materials and therapeutic agents derived from this core structure. researchgate.net
| Stage | Description | Relevance to this compound |
|---|---|---|
| Data Collection & Curation | Gathering extensive data on chemical reactions, including reactants, products, yields, and conditions. | Compiling reaction data for Friedel-Crafts acylations and related trifluoroethylation reactions. |
| Feature Engineering | Converting raw chemical data into meaningful numerical representations that algorithms can process. | Representing the molecular structure and reaction conditions as features for model training. |
| Model Selection & Training | Choosing and training appropriate ML algorithms (e.g., neural networks, decision trees) on the curated dataset. | Training a model to predict the yield of this compound based on catalyst, solvent, and temperature. |
| Retrosynthesis & Route Planning | Using trained models to identify potential synthetic disconnections and plan entire multi-step syntheses. nih.gov | Generating novel and efficient synthetic routes to the target compound and its derivatives. |
| Automated Synthesis | Integrating ML models with robotic platforms to automate the experimental process, from planning to execution. mdpi.com | Enabling high-throughput synthesis and optimization of derivatives for screening purposes. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The adoption of Process Analytical Technology (PAT) is becoming crucial for efficient and controlled chemical manufacturing. mdpi.com Advanced spectroscopic techniques, such as on-line Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, allow for the real-time, in-situ monitoring of chemical reactions. mdpi.commagritek.com These non-destructive methods provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed window into reaction kinetics and mechanisms. magritek.com
For the synthesis of this compound, implementing an on-line NMR or Raman probe within the reactor could enable precise determination of the reaction's endpoint. This would maximize yield while preventing the formation of impurities from over-reaction. magritek.com Real-time monitoring can also help identify unexpected intermediates, leading to a deeper understanding of the reaction mechanism and facilitating rapid optimization of conditions like temperature and catalyst loading. magritek.com This level of process control is essential for ensuring reproducibility and scalability, from laboratory research to industrial production.
| Technique | Principle | Potential Application in Synthesis Monitoring | Relative Cost |
|---|---|---|---|
| UV/Visible Spectroscopy | Measures the absorption of UV or visible light by molecules, particularly those with aromatic rings or conjugated systems. mdpi.com | Monitoring the concentration of aromatic starting materials and products. | Low |
| Infrared (IR) Spectroscopy | Probes the vibrational modes of molecules, providing a "fingerprint" based on functional groups. mdpi.com | Tracking the appearance of the ketone carbonyl group and the disappearance of reactant functional groups. | Medium |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, which is sensitive to molecular vibrations. mdpi.com | Providing detailed structural information in real-time, complementary to IR, and often suitable for aqueous systems. | High |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei, offering detailed structural and quantitative information. magritek.com | Quantifying all species in the reaction mixture simultaneously without the need for calibration curves. magritek.com | High |
Multi-Omics Approaches in Mechanistic Biomolecular Research
As a building block for potential therapeutic agents, understanding the biological effects of derivatives of this compound is paramount. nih.gov Multi-omics, an integrative biological analysis approach, combines data from various "omes"—such as the genome, proteome, transcriptome, and metabolome—to provide a comprehensive understanding of a molecule's interaction with a biological system. nih.govnih.gov
Future research could employ multi-omics to elucidate the mechanism of action of a drug candidate derived from this compound. For instance, by treating cancer cells with a novel inhibitor and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can build a detailed picture of the drug's cellular impact. nih.gov This holistic approach can identify the intended molecular target, reveal off-target effects, and uncover potential biomarkers for patient response or resistance, thereby accelerating the drug development process. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly guiding synthetic strategy. nih.govrsc.org Future research on the synthesis of this compound will likely focus on developing more environmentally benign processes. This involves evaluating metrics like atom economy and the E-factor (environmental factor), which quantifies the amount of waste generated per kilogram of product. nih.gov
Key areas of exploration include the use of greener solvents, such as water or natural deep eutectic solvents (NADES), to replace traditional volatile organic compounds. unito.itnih.gov The development of one-pot synthesis or multicomponent reactions, where multiple steps are combined without isolating intermediates, can significantly reduce solvent use and waste. rsc.org Furthermore, employing reusable catalysts instead of stoichiometric reagents improves atom economy and simplifies purification. rsc.org Adopting strategies like microwave-assisted or solvent-free synthesis could also lead to shorter reaction times and reduced energy consumption, making the production of this compound more sustainable. researchgate.net
Exploration of Novel Reactivity Patterns for Diversification
The chemical structure of this compound, featuring a reactive ketone and an electronically modified phenyl ring, offers a versatile platform for chemical diversification. Future research will focus on exploring novel reactivity patterns to generate libraries of derivatives for screening in drug discovery and materials science.
Emerging synthetic methods, such as transition-metal-catalyzed C-H activation, could enable direct functionalization of the aromatic ring at new positions, bypassing traditional multi-step sequences. nih.gov The ketone group serves as a handle for a wide range of transformations, including asymmetric reductions to form chiral alcohols, condensations to build complex heterocyclic systems, and cycloaddition reactions. nih.govnih.gov Investigating these and other novel transformations will be key to unlocking the full synthetic potential of the this compound scaffold and developing new molecules with tailored functions.
Q & A
Q. What are the standard synthetic routes for 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone?
The compound is typically synthesized via trifluoromethylation or Friedel-Crafts acylation. For example, trifluoromethyl iodide (CF₃I) can react with a phenylacetophenone derivative in the presence of a base (e.g., K₂CO₃) and an aprotic solvent like DMSO . Alternatively, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce the ethanone group to the aromatic ring . Purification often involves chromatography or recrystallization to achieve >95% purity.
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and trifluoroethyl group integration.
- FT-IR : Identification of the carbonyl (C=O) stretch near 1700 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification and fragmentation analysis.
- X-ray Crystallography (if crystalline): To resolve 3D structural features, including steric effects of the trifluoroethyl group .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to the strong electron-withdrawing effect of fluorine. This increases resistance to oxidative degradation compared to non-fluorinated analogs. Polar surface area (PSA) and solubility in aprotic solvents (e.g., DCM, THF) are also affected .
Advanced Research Questions
Q. What strategies optimize regioselectivity during trifluoromethylation of the phenyl ring?
Regioselectivity is controlled by:
- Substituent directing effects : Electron-donating groups (e.g., -OH, -OCH₃) direct trifluoromethylation to para positions, while electron-withdrawing groups (e.g., -NO₂) favor meta .
- Catalytic systems : Use of copper(I) iodide or palladium catalysts to enhance para-selectivity in cross-coupling reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing ionic intermediates .
Q. How does the compound interact with biological targets like enzymes or receptors?
Mechanistic studies involve:
- Molecular docking : To predict binding affinity with targets (e.g., cytochrome P450 enzymes or kinase domains).
- Kinetic assays : Measuring inhibition constants (Kᵢ) using fluorogenic substrates or SPR (surface plasmon resonance) .
- Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Scalability issues include:
- Byproduct formation : Minimized via continuous flow reactors to control exothermic reactions and improve mixing .
- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC or enzymatic kinetic resolution to separate enantiomers .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) reduce costs and waste .
Q. How do structural modifications (e.g., substituent position) alter reactivity in cross-coupling reactions?
Comparative studies show:
- Para-substituted analogs : Exhibit higher Suzuki-Miyaura coupling yields due to reduced steric hindrance .
- Ortho-substituted derivatives : Lower reactivity in Buchwald-Hartwig amination due to steric clashes with palladium catalysts .
- Meta-fluorine substituents : Enhance oxidative stability but reduce nucleophilic aromatic substitution rates .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported biological activity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors).
- Structural verification : Confirm compound identity via NMR and HRMS to rule out degradation or impurities .
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
Q. Why do computational predictions of logP and solubility often deviate from experimental values?
- Fluorine’s solvation effects : Force fields may underestimate the hydrophobic volume of CF₃ groups.
- Crystal packing : Experimental logP measurements can vary with polymorphic forms .
- Validation : Use fragment-based approaches (e.g., ClogP vs. shake-flask data) to refine predictive models .
Applications in Material Science
Q. Can this compound serve as a monomer for fluorinated polymers?
Yes, its trifluoroethyl group enables synthesis of hyperbranched polymers via self-polycondensation. For example, using trifluoromethanesulfonic acid as a catalyst, it forms polymers with tunable degrees of branching (0–100%), applicable in low-κ dielectrics or gas-separation membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
